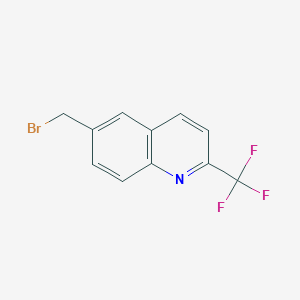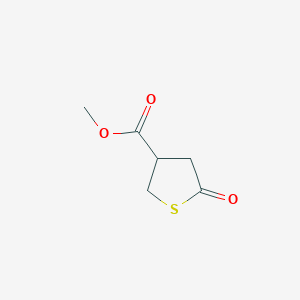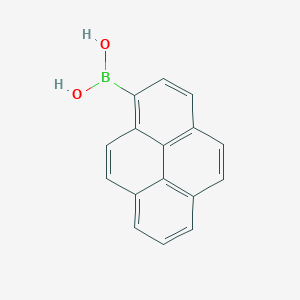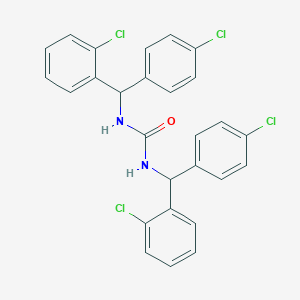
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of substituted ureas and is known for its selective action against weeds. Diuron is a white crystalline solid that is soluble in organic solvents but insoluble in water. It is a non-volatile compound that is stable under normal conditions.
Wirkmechanismus
Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which leads to the disruption of the electron transport chain and the production of reactive oxygen species. This results in the destruction of chlorophyll and the eventual death of the plant.
Biochemische Und Physiologische Effekte
Diuron has been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. It can also affect soil microorganisms and disrupt the ecosystem. In humans, Diuron has been shown to have low acute toxicity, but long-term exposure may lead to adverse health effects such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is widely used in laboratory experiments due to its selective action against weeds and its stability under normal conditions. However, its effects on non-target organisms and the environment should be taken into consideration when designing experiments. In addition, the use of Diuron in field experiments may be limited due to its persistence in the soil and the potential for leaching into groundwater.
Zukünftige Richtungen
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the mechanisms of herbicide resistance in weeds.
3. Study of the effects of herbicides on non-target organisms and the ecosystem.
4. Development of new methods for the detection and quantification of herbicides in the environment.
5. Investigation of the potential health effects of long-term exposure to herbicides in humans.
6. Study of the effects of herbicides on soil microorganisms and the soil ecosystem.
Synthesemethoden
The synthesis of Diuron involves the reaction between 2-chloroaniline, 4-chloroaniline, and methyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in research to study the effects of herbicides on soil microorganisms, plant growth, and water quality. Diuron has also been used in studies to investigate the mechanisms of action of herbicides and the development of herbicide resistance in weeds.
Eigenschaften
CAS-Nummer |
160807-92-1 |
|---|---|
Produktname |
N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea |
Molekularformel |
C27H20Cl4N2O |
Molekulargewicht |
530.3 g/mol |
IUPAC-Name |
1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C27H20Cl4N2O/c28-19-13-9-17(10-14-19)25(21-5-1-3-7-23(21)30)32-27(34)33-26(18-11-15-20(29)16-12-18)22-6-2-4-8-24(22)31/h1-16,25-26H,(H2,32,33,34) |
InChI-Schlüssel |
VWEREVVGYSTRBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |
Synonyme |
1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



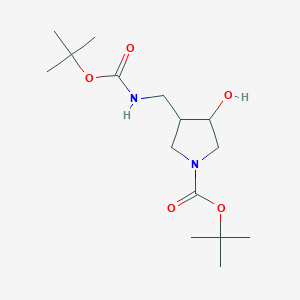
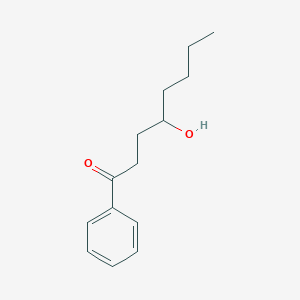
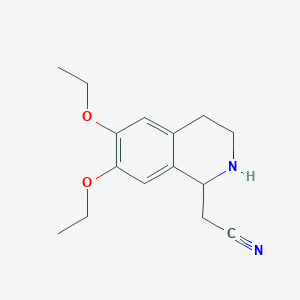
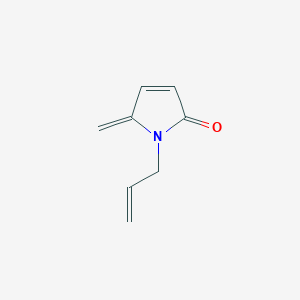
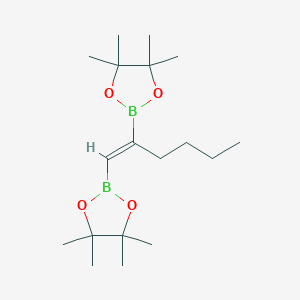
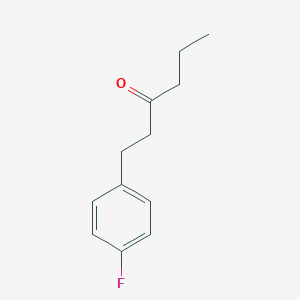
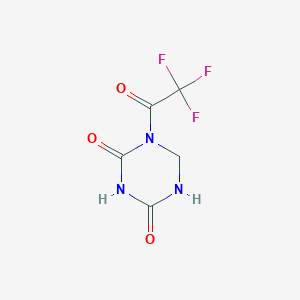
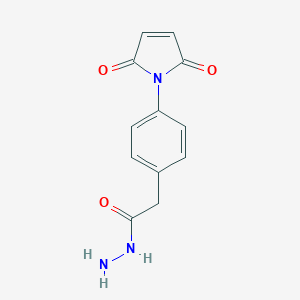
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
